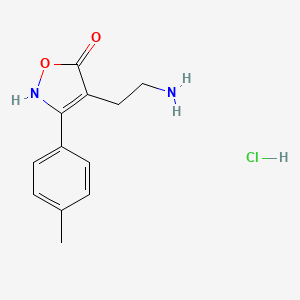

4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride

Descripción

4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride is a substituted isoxazolone derivative characterized by a 4-methylphenyl group at the 3-position and a 2-aminoethyl moiety at the 4-position of the isoxazolone ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for biochemical and pharmacological studies. This compound is cataloged under CAS numbers 34617-1A, 34617-2A, and 34617-3A, with commercial availability in technical grades (25 mL to 500 mL) . Isoxazolones are known for their diverse biological activities, including enzyme inhibition and antimicrobial properties, which are modulated by substituents on the core structure.

Propiedades

IUPAC Name |

4-(2-aminoethyl)-3-(4-methylphenyl)-2H-1,2-oxazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-8-2-4-9(5-3-8)11-10(6-7-13)12(15)16-14-11;/h2-5,14H,6-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBHNYCHGMJHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)ON2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization via Hydroxylamine and β-Ketoester Derivatives

A common and well-documented approach to synthesize isoxazol-5-one derivatives involves the reaction of hydroxylamine hydrochloride with β-ketoesters such as ethyl acetoacetate or its derivatives. This reaction forms the isoxazol-5-one ring through cyclization under controlled conditions.

Typical Procedure : Ethyl 2-ethoxymethylene acetoacetate is prepared by heating triethyl orthoformate and ethyl acetoacetate in acetic anhydride solvent, followed by reaction with hydroxylamine hydrochloride in aqueous or alcoholic media under reflux or controlled temperature (0–10 °C) to afford ethyl 5-methylisoxazole-4-carboxylate analogs with moderate to good yields (55–85%).

Reaction Optimization : Lowering reaction temperature and controlling the order of reagent addition can significantly improve yield and reduce isomer content. For example, adding hydroxylamine hydrochloride solution dropwise to the β-ketoester derivative at 0 °C achieves yields up to 85% with isomer content as low as 2.5%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Triethyl orthoformate + ethyl acetoacetate in Ac2O | High | Formation of ethyl 2-ethoxymethylene acetoacetate |

| 2 | Hydroxylamine hydrochloride + aqueous base, 0–10 °C | 61–85 | Cyclization to isoxazol-5-one derivative; lower temp improves selectivity |

Installation of the 2-Aminoethyl Side Chain

The 4-position substitution with a 2-aminoethyl group typically involves post-cyclization functionalization:

Nucleophilic Substitution or Reductive Amination : The isoxazol-5-one intermediate bearing an appropriate leaving group or aldehyde functionality at position 4 can be reacted with ethylenediamine or 2-aminoethyl derivatives under controlled conditions to install the aminoethyl side chain.

Salt Formation : The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium, yielding the stable hydrochloride salt of 4-(2-aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Formation of β-ketoester derivative | Triethyl orthoformate + ethyl acetoacetate in acetic anhydride, heated | High | Precursor for cyclization |

| 2 | Cyclization to isoxazol-5-one | Hydroxylamine hydrochloride + aqueous base, 0–10 °C | 61–85 | Temperature control critical |

| 3 | Aldehyde condensation (MCR) | 4-Methylbenzaldehyde + hydroxylamine + β-ketoester in water or green solvent | 70–90 | Mild, green conditions possible |

| 4 | Aminoethyl side chain installation | Nucleophilic substitution or reductive amination with ethylenediamine | Moderate | Post-cyclization modification |

| 5 | Salt formation | Treatment with HCl in solvent | Quantitative | Stabilizes final compound |

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

-

Reduction: : Reduction reactions can target the isoxazole ring or the aminoethyl group. Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst are commonly used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group. Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amino group to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), sulfonyl chlorides (e.g., tosyl chloride)

Major Products Formed

Oxidation: Imines, oximes

Reduction: Reduced isoxazole derivatives, amines

Substitution: N-alkylated, N-acylated, and N-sulfonylated derivatives

Aplicaciones Científicas De Investigación

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride exhibit significant anticancer properties. For instance, a study demonstrated that isoxazole derivatives can inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immune evasion. The effectiveness of these compounds was evaluated through in vitro assays, showing promising results in activating immune responses against tumors .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Isoxazolone derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that certain modifications to the isoxazole structure could enhance antibacterial potency significantly .

Case Study 1: Cancer Immunotherapy

A study published in Nature explored the use of isoxazole derivatives in cancer immunotherapy. Researchers synthesized several compounds based on the isoxazole framework and tested their ability to inhibit PD-L1 interactions. Results indicated that specific derivatives showed IC50 values in the nanomolar range, suggesting strong potential for clinical applications in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested a series of isoxazolone compounds against gram-positive and gram-negative bacteria. The study found that certain derivatives significantly reduced bacterial growth at low concentrations, indicating their potential as new antibacterial agents .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes, receptors, and ion channels, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Pathways Involved: The compound can influence signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. These pathways are crucial for regulating cell growth, differentiation, and survival.

Comparación Con Compuestos Similares

Compound A : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 5 in )

- Molecular Weight : 553.05 g/mol

- Substituents : Fluorophenyl groups, triazole, and pyrazole moieties.

- Structural Features : Isostructural with triclinic symmetry (P̄1 space group), two independent molecules per asymmetric unit. The fluorophenyl group is perpendicular to the planar core, influencing π-π stacking interactions .

- Synthesis : High-yield crystallization from dimethylformamide (DMF).

- Key Difference : The triazole-pyrazole-thiazole hybrid structure contrasts with the simpler isoxazolone core of the target compound, likely reducing solubility but enhancing thermal stability.

Compound B : (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)benzylidene]isoxazol-5(4H)-one

- Molecular Weight : 264.71 g/mol

- Substituents: Chloromethyl and dimethylaminobenzylidene groups.

- Structural Features : Conjugated benzylidene system introduces planarity and electronic delocalization, enhancing UV absorption properties .

Aminoethyl-Containing Derivatives

Compound C : 3-(2-Aminoethyl)-5-bromoindole Hydrochloride

- Molecular Weight: Not explicitly stated (similar to tryptamine derivatives).

- Substituents: Bromoindole core with aminoethyl side chain.

- Functional Role : Used as a precursor for serotonin receptor ligands due to the indole moiety .

- Key Difference : The indole core confers distinct electronic properties compared to the isoxazolone ring, altering binding affinity to biological targets.

Compound D : 4-(2-Aminoethyl)imidazole Diphosphosphate

- Substituents: Imidazole ring with aminoethyl and diphosphate groups.

- Functional Role : Involved in histamine biosynthesis and nucleotide metabolism.

- Key Difference : The imidazole core and phosphate groups enable participation in enzymatic cascades, unlike the isoxazolone-based target compound .

Comparative Data Table

Research Findings and Implications

- Its hydrochloride salt form is critical for pharmaceutical formulation .

- Structural Insights : Compounds with fluorophenyl or chloromethyl groups (e.g., Compounds A and B) exhibit distinct crystallographic and electronic behaviors, underscoring the role of substituents in modulating physicochemical properties .

- Functional Divergence: Aminoethyl-containing derivatives (e.g., Compounds C and D) highlight the versatility of this moiety in diverse biochemical contexts, though core structure dictates application specificity.

Actividad Biológica

The compound 4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2O2·HCl

- Molecular Weight : 250.71 g/mol

This compound features an isoxazole ring, which is known for contributing to various biological activities, including anti-inflammatory and antitumor effects.

Antitumor Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antitumor properties. A study demonstrated that certain isoxazole derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, the compound was shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism involves the activation of caspases and the induction of DNA damage through oxidative stress pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that isoxazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This activity may be linked to their ability to scavenge free radicals and enhance cellular antioxidant defenses .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been explored. In vitro studies revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in xenograft models. Mice treated with varying doses showed a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed significant apoptosis within tumor tissues, corroborating the in vitro findings regarding its cytotoxic effects on cancer cells .

Case Study 2: Neuroprotection in Models of Oxidative Stress

In an experimental model of oxidative stress induced by glutamate toxicity, treatment with the compound significantly reduced neuronal death rates. The protective effect was associated with a decrease in reactive oxygen species (ROS) levels and an increase in glutathione levels within neuronal cultures .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis through caspase pathway activation.

- Antioxidant Activity : Scavenges free radicals and enhances endogenous antioxidant systems.

- Cytokine Modulation : Inhibits pro-inflammatory cytokine production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(2-aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound's isoxazole core can be synthesized via cyclization of β-keto esters or β-diketones with hydroxylamine hydrochloride under reflux conditions. For example, β-keto ester intermediates (e.g., ethyl acetoacetate derivatives) react with hydroxylamine in ethanol to form the isoxazolone ring . Optimization of solvent (e.g., ethanol vs. methanol), temperature, and stoichiometry of hydroxylamine (typically 2.0–3.0 equivalents) is critical. Evidence from similar isoxazolone syntheses shows yields ranging from 62% to 85% depending on substituent steric effects and reaction time .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- NMR : Analyze and spectra to confirm substitution patterns (e.g., methylphenyl resonance at ~2.3 ppm for CH, isoxazolone carbonyl at ~170 ppm).

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion (CHClNO, expected m/z ~269.07).

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this hydrochloride salt?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXT is ideal. Key steps:

Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).

Collect high-resolution data (Mo-Kα radiation, θ < 25°).

Refine hydrogen bonding networks, particularly between the protonated aminoethyl group and chloride counterion. Recent refinements of analogous isoxazolones highlight disorder challenges in aromatic substituents, requiring anisotropic displacement parameter adjustments .

Q. How can conflicting biological activity data for this compound be reconciled across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Compare IC values under standardized pH, temperature, and cell-line viability protocols.

- Salt Form Stability : Hydrochloride salts can hydrolyze in aqueous buffers; confirm stability via LC-MS before assays.

- Metabolite Interference : Use metabolic inhibitors (e.g., 1-aminobenzotriazole) during in vitro testing to isolate parent compound effects .

Q. What computational approaches are effective for predicting the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model:

- Charge distribution on the isoxazolone ring (electrophilic C-4 position).

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack.

- Solvent effects (PCM model) to simulate aqueous vs. nonpolar reactivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for analogous isoxazolones?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures with strict control of anhydrous conditions (e.g., molecular sieves for hydroxylamine reactions).

- Byproduct Identification : Use LC-MS to detect side products (e.g., oxime intermediates from incomplete cyclization).

- Thermodynamic vs. Kinetic Control : Varying reflux times (e.g., 12 vs. 24 hours) may shift equilibria toward more stable isomers, altering yields .

Biological Evaluation

Q. What in vitro assays are suitable for assessing the compound’s kinase inhibition potential?

- Methodological Answer :

Kinase Profiling : Use radiometric -ATP assays against panels like KinomeScan.

Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 or HeLa cells.

Off-Target Effects : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interference .

Structural Derivatives

Q. How can the aminoethyl group be modified to enhance blood-brain barrier permeability?

- Methodological Answer :

- Introduce lipophilic substituents (e.g., tert-butyl carbamates) via reductive amination.

- Assess logP changes using shake-flask assays (target logP ~2.5–3.5).

- Validate permeability in MDCK-MDR1 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.